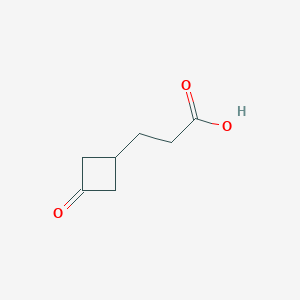
3-(3-Oxocyclobutyl)propanoic acid
概要
説明
3-(3-Oxocyclobutyl)propanoic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Oxocyclobutyl)propanoic acid is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on various studies that highlight its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1380291-34-8
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
The compound features a cyclobutane ring with a keto group and a propanoic acid side chain, which may contribute to its biological activity.
Biological Activity Overview
Research on this compound indicates various biological activities, including:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial effects against specific bacterial strains.
- Antitumor Activity : Preliminary investigations have shown potential cytotoxic effects against tumor cell lines, indicating its possible role in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound may interact with cellular signaling pathways, leading to altered gene expression and metabolic processes.
- It could inhibit specific enzymes or receptors involved in disease progression, particularly in cancer and infectious diseases.
Antitumor Activity
A study evaluated the cytotoxic effects of various derivatives of this compound against several human tumor cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity while sparing normal cells, suggesting selective antitumor activity.
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Derivative A | HeLa | 15 | 5 |
| Derivative B | MCF-7 | 10 | 8 |
| Derivative C | A549 | 20 | 4 |
Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results demonstrated notable inhibition against Gram-positive bacteria, with MIC values indicating potential therapeutic applications.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Bacillus subtilis | 16 |
特性
IUPAC Name |
3-(3-oxocyclobutyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-5(4-6)1-2-7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMXLAAKZUGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













